molecular formula C14H12O3 B8683527 1,3-Benzodioxole, 5-(phenylmethoxy)- CAS No. 66177-24-0

1,3-Benzodioxole, 5-(phenylmethoxy)-

Cat. No.: B8683527
CAS No.: 66177-24-0
M. Wt: 228.24 g/mol
InChI Key: JEUUXPKQEVMAEC-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(phenylmethoxy)- (systematic name: 5-(benzyloxy)-1,3-benzodioxole) is a benzodioxole derivative featuring a phenylmethoxy (-OCH₂C₆H₅) substituent at the 5-position of the 1,3-benzodioxole core. The benzodioxole scaffold is known for its stability and versatility in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

66177-24-0

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-phenylmethoxy-1,3-benzodioxole

InChI

InChI=1S/C14H12O3/c1-2-4-11(5-3-1)9-15-12-6-7-13-14(8-12)17-10-16-13/h1-8H,9-10H2

InChI Key

JEUUXPKQEVMAEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related 1,3-benzodioxole derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Analogues

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
1,3-Benzodioxole, 5-(phenylmethoxy)- Phenylmethoxy (-OCH₂C₆H₅) C₁₄H₁₂O₃ 228.24 g/mol Hypothesized applications in drug intermediates; limited direct data. -
Safrole Allyl (-CH₂CH=CH₂) C₁₀H₁₀O₂ 162.18 g/mol Precursor for MDMA; controlled substance .
Sesamol Hydroxyl (-OH) C₇H₆O₃ 138.12 g/mol Antioxidant; used in food and pharmaceuticals .
5-(Chloromethyl)-1,3-benzodioxole Chloromethyl (-CH₂Cl) C₈H₇ClO₂ 170.59 g/mol Intermediate in drug synthesis (e.g., anticonvulsants) .
5-Isopropyl-1,3-benzodioxole Isopropyl (-CH(CH₃)₂) C₁₀H₁₂O₂ 164.20 g/mol Synthetic intermediate; high yield (99%) routes reported .
5-(Propanoyl)-1,3-benzodioxole Propanoyl (-COCH₂CH₃) C₁₀H₁₀O₃ 178.18 g/mol Isolated from Astrodaucus persicus; bioactive potential .

Physicochemical Properties

  • Solubility: Safrole: Insoluble in water; miscible with organic solvents (e.g., ethanol, ether) . Sesamol: Soluble in ethanol, partially soluble in water . 5-(Phenylmethoxy) analog: Expected low water solubility due to hydrophobic benzyl group; soluble in DMSO or ethanol (inferred from structural analogs).
  • Thermal Stability: Safrole has a boiling point of 235–237°C , while sesamol decomposes at ~150°C due to phenolic hydroxyl reactivity . The phenylmethoxy derivative likely exhibits higher thermal stability than sesamol but lower than safrole.

Reactivity and Functionalization

  • Electrophilic Substitution : The 5-position of 1,3-benzodioxole is reactive toward electrophiles. For example:

    • Safrole undergoes allylic oxidation or epoxidation .
    • 5-(Chloromethyl)-1,3-benzodioxole participates in nucleophilic substitutions for drug derivatization .
    • The phenylmethoxy group in the target compound may direct further substitution to the 4- or 6-positions.
  • Steric Effects : The bulky phenylmethoxy group may hinder reactions at adjacent positions compared to smaller substituents (e.g., -OH in sesamol or -CH₂Cl in 5-chloromethyl derivatives).

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